![molecular formula C17H18ClNO5S B3617196 N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B3617196.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
Overview
Description
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often used in the synthesis of various pharmaceuticals . They are part of a larger class of compounds known as benzodioxoles, which are aromatic organic compounds containing a 1,3-benzodioxole moiety .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxole moiety, which is a type of aromatic organic compound . The specific compound you’re asking about likely has a similar structure, but without more specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties can be determined using various analytical techniques .Mechanism of Action
Target of Action
The primary targets of this compound are multiple tyrosine kinases, including c-MET, c-RET , and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets play crucial roles in cell signaling pathways, regulating processes such as cell growth, differentiation, and survival.
Mode of Action
This compound acts as a selective multi-targeted tyrosine kinase inhibitor . It binds to its targets, inhibiting their activity and thus disrupting the signaling pathways they regulate. This compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of these tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET can affect the HGF/c-MET signaling pathway , which is involved in cell growth, survival, and migration . Similarly, the suppression of Rad51 protein can disrupt the homologous recombination repair pathway , impairing the ability of cancer cells to repair DNA damage .
Pharmacokinetics
It is known to beorally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of the targeted tyrosine kinases and the suppression of Rad51 protein can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the shrinkage of tumors.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the serotonin 5-HT2A receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, its limitations include its relatively short half-life and the potential for off-target effects at higher concentrations.
Future Directions
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide. These include investigating its effects on other serotonin receptor subtypes, exploring its potential therapeutic applications in other psychiatric disorders, and developing more selective and potent analogs of the compound. Additionally, further studies are needed to fully understand the mechanisms underlying its activity and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. It has been shown to have potential applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-10-6-15(22-3)17(11(2)16(10)18)25(20,21)19-8-12-4-5-13-14(7-12)24-9-23-13/h4-7,19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAXLUDGPYXXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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